![molecular formula C15H13ClO2 B14182192 [1,1'-Biphenyl]-2-yl 2-chloropropanoate CAS No. 887759-72-0](/img/structure/B14182192.png)
[1,1'-Biphenyl]-2-yl 2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-yl 2-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a 2-chloropropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl 2-chloropropanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl 2-chloropropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2-yl 2-chloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: [1,1’-Biphenyl]-2-yl 2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-2-yl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-yl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ester and chloropropanoate moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-2-yl acetate
- [1,1’-Biphenyl]-2-yl propanoate
- [1,1’-Biphenyl]-2-yl butanoate
Uniqueness
[1,1’-Biphenyl]-2-yl 2-chloropropanoate is unique due to the presence of the chlorine atom in the propanoate moiety, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from other biphenyl esters and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
887759-72-0 |
|---|---|
Molekularformel |
C15H13ClO2 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
(2-phenylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C15H13ClO2/c1-11(16)15(17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
OGWIOCQPNKOBKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC=CC=C1C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


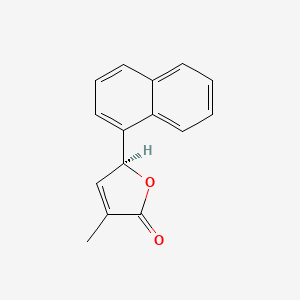
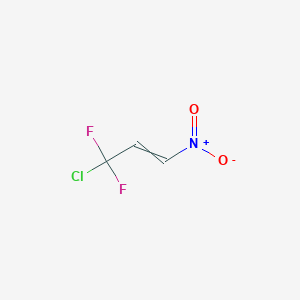
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

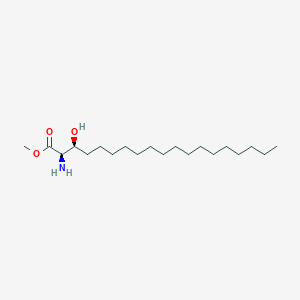
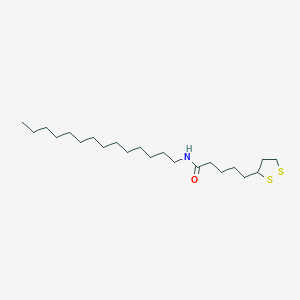
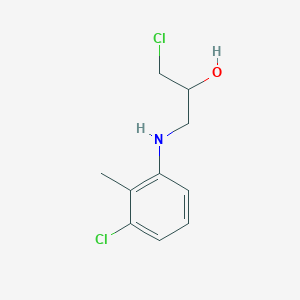
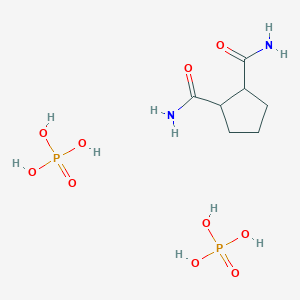
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
